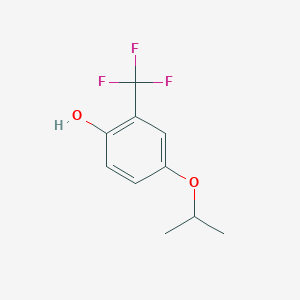

4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a propan-2-yloxy group and a trifluoromethyl group

Vorbereitungsmethoden

The synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol typically involves the reaction of 4-hydroxy-2-(trifluoromethyl)phenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Esterification: The phenol group can react with carboxylic acids or acid chlorides to form esters in the presence of catalysts like sulfuric acid or pyridine.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol serves as an important building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions, including:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it useful in synthesizing other phenolic compounds.

- Cross-Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Research has highlighted the biological activities of this compound, particularly its antimicrobial and antifungal properties.

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. It disrupts bacterial cell membranes and interferes with metabolic processes.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential role in reducing oxidative stress in biological systems.

Pharmaceutical Development

Due to its unique chemical structure, this compound is being investigated for its potential in drug development.

- Lead Compound for Drug Design : Researchers are exploring its potential as a lead compound for developing new pharmaceuticals targeting various diseases. Its interaction with biological targets such as enzymes and receptors is currently under investigation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed that the compound effectively inhibited bacterial growth at concentrations below 100 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that this compound exhibited strong antioxidant activity, comparable to well-known antioxidants like ascorbic acid. This property suggests its utility in formulations aimed at reducing oxidative damage in cells.

Wirkmechanismus

The mechanism of action of 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol can be compared with similar compounds such as:

4-(Methoxy)-2-(trifluoromethyl)phenol: This compound has a methoxy group instead of a propan-2-yloxy group, which can affect its reactivity and biological activity.

4-(Propan-2-yloxy)-2-(methyl)phenol: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s chemical properties and applications.

4-(Propan-2-yloxy)-2-(chloromethyl)phenol: The chloromethyl group introduces different reactivity patterns, particularly in substitution reactions.

Biologische Aktivität

4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol, also known as a member of the aryloxyphenol class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl and propan-2-yloxy substituents, which influence its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenolic core with a trifluoromethyl group at the para position and an isopropoxy group at the ortho position, contributing to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds in this class may act as:

- Enzyme Inhibitors : They can inhibit specific enzymes involved in metabolic pathways, such as phospholipase A2 (PLA2), which plays a role in inflammatory responses .

- Receptor Modulators : The compound may modulate the activity of certain receptors, influencing cellular signaling pathways.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, showing an IC50 value indicative of its effectiveness compared to other known antioxidants .

Antimicrobial Properties

The compound has been assessed for its antimicrobial activity against various pathogens. In vitro studies revealed that it possesses notable inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential therapeutic applications in treating bacterial infections.

Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammation in cellular models. It appears to downregulate pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in managing inflammatory diseases .

Case Studies

- Inhibition of PLA2 : A study examining the inhibitory effects of various compounds on PLA2 found that this compound demonstrated strong inhibition, correlating with reduced phospholipidosis in cellular assays. This suggests its potential as a lead compound for further development in anti-inflammatory therapies .

- Antimicrobial Efficacy : In a clinical context, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, supporting its use as an antimicrobial agent .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

4-propan-2-yloxy-2-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c1-6(2)15-7-3-4-9(14)8(5-7)10(11,12)13/h3-6,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEDMDPOHOJEEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.